molecular formula C6H8ClF3N2O B2886256 2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride CAS No. 2411293-80-4

2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride

Cat. No.: B2886256
CAS No.: 2411293-80-4
M. Wt: 216.59
InChI Key: BTFNZIWMIQMTQG-UHFFFAOYSA-N
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Description

The compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modify the chemical properties of the molecule .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl-substituted oxazoles can be synthesized using various methods. For instance, a metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .

Scientific Research Applications

1. Photoaffinity Probes

A study examined the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine and its potential limitations as a photoaffinity probe in biological systems, suggesting cautious use in obtaining primary sequence data due to the possibility of photoinsertion products undergoing reversal processes (Platz et al., 1991).

2. Synthesis of Chromanes

Research on the synthesis of novel 2,3,4-trisubstituted chromanes involved the reaction of 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes, demonstrating the stereochemistry and potential applications in organic chemistry (Korotaev et al., 2017).

3. Neurokinin-1 Receptor Antagonist

A study described the synthesis of a water-soluble neurokinin-1 receptor antagonist, highlighting its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

4. Antimicrobial, Antioxidant, and Anticancer Agents

A series of 1,2,3-triazolyl chalcone derivatives were synthesized and evaluated for their in vitro antimicrobial, antioxidant, and anticancer activities, showing potential as leads in pharmaceutical research (Bhat et al., 2016).

5. Corrosion Inhibitors

Melamine derivatives were studied as corrosion inhibitors for mild steel in acidic solutions, revealing their potential as efficient inhibitors and their adsorption characteristics (Verma et al., 2018).

6. Synthesis of Fluorinated Amino Acids

Research focused on the stereoselective synthesis of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, important in the development of pharmaceuticals (Pigza et al., 2009).

Future Directions

The future research directions would depend on the biological activity of this compound. Trifluoromethyl-substituted oxazoles are of interest in medicinal chemistry and could be explored for various therapeutic applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O.ClH/c7-6(8,9)5-3-4(1-2-10)12-11-5;/h3H,1-2,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKOWRHHDWCAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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